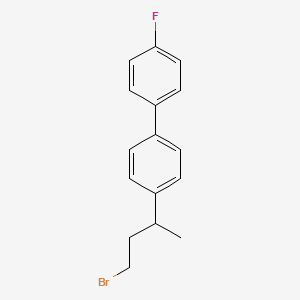
4-(4-Bromobutan-2-yl)-4'-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromobutan-2-yl group and a fluoro group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl typically involves the reaction of 4-fluorobiphenyl with 4-bromobutan-2-yl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutan-2-yl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.
科学的研究の応用
4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromobutan-2-yl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to target proteins or enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(4-Bromobutan-2-yl)-4-fluorobenzene
- tert-Butyl (4-bromobutan-2-yl)carbamate
- (1-bromobutan-2-yl)benzene
Uniqueness
4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromobutan-2-yl group and a fluoro group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61510-44-9 |
|---|---|
分子式 |
C16H16BrF |
分子量 |
307.20 g/mol |
IUPAC名 |
1-(4-bromobutan-2-yl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C16H16BrF/c1-12(10-11-17)13-2-4-14(5-3-13)15-6-8-16(18)9-7-15/h2-9,12H,10-11H2,1H3 |
InChIキー |
DOLMDDYQRTTYTK-UHFFFAOYSA-N |
正規SMILES |
CC(CCBr)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
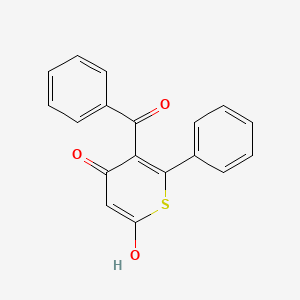
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

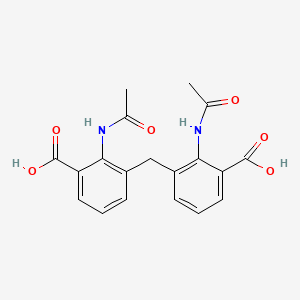
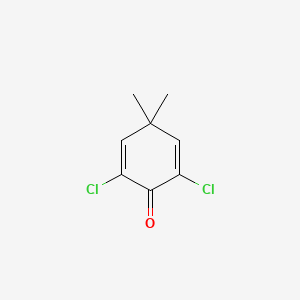
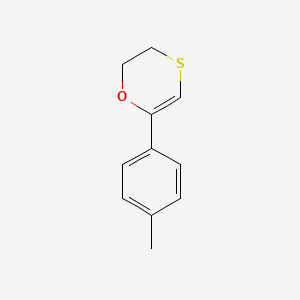
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
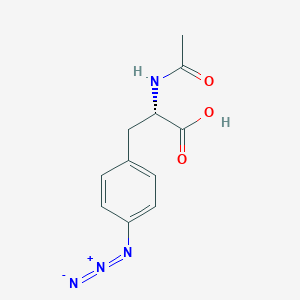
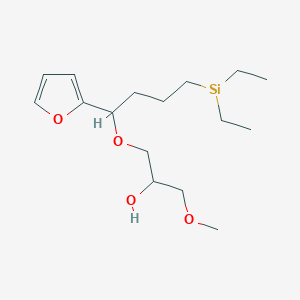
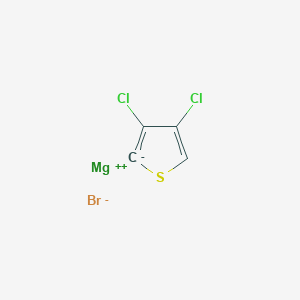
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
